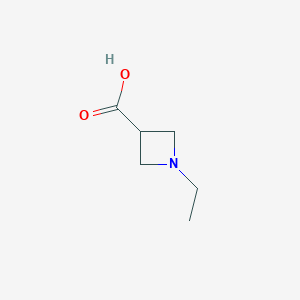

1-乙基氮杂环丁烷-3-羧酸

描述

1-Ethylazetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethylazetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylazetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

1-乙基氮杂环丁烷-3-羧酸在有机合成中发挥着重要作用。其结构兼具氮杂环丁烷环和羧酸基团,使其成为一种通用的中间体。 它可以参与各种有机反应,例如取代、消除和偶联,以生成复杂的分子 .

药物化学

在药物化学中,氮杂环丁烷,包括1-乙基氮杂环丁烷-3-羧酸,因其环张力而备受重视,这赋予了它们独特的反应活性。 它们作为合成具有潜在治疗应用的化合物的构建块,特别是在开发具有增强稳定性和功效的新药方面 .

农业

有机酸,包括氮杂环丁烷羧酸衍生物,有助于提高土壤肥力和植物健康。 它们可以影响矿物质的溶解,生物控制植物病原体,以及诱导植物的系统抗性,从而在可持续农业实践中发挥作用 .

制药

羧酸抗衡离子,例如那些来自氮杂环丁烷羧酸的抗衡离子,用于药物盐中以改善药物的生物制药特性。 它们可以调节溶解度、溶解曲线和生物利用度,从而提高活性药物成分的有效性 .

食品工业

在食品工业中,有机酸,包括氮杂环丁烷羧酸衍生物,被用作抗菌剂。 它们通过改变 pH 值和抑制微生物生长来帮助保存食物,从而确保食品安全并延长保质期 .

聚合物合成

氮杂环丁烷通过阴离子和阳离子开环聚合被用于聚合物合成。 氮杂环丁烷,包括 1-乙基氮杂环丁烷-3-羧酸,的独特反应活性使得能够制备具有潜在材料科学应用的聚合物,例如抗菌涂层和 CO2 吸附材料 .

纳米技术

虽然没有直接提到 1-乙基氮杂环丁烷-3-羧酸在纳米技术中的具体应用,但氮杂环丁烷很可能会为该领域做出贡献。 纳米技术通常使用具有独特性质的有机分子来修饰表面或创建用于靶向药物递送的纳米载体 .

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that many similar compounds interact with their targets through various mechanisms, such as inhibiting or activating certain enzymes or receptors .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

Similar compounds are known to have a broad spectrum of biological properties .

Action Environment

It’s known that environmental factors can significantly impact the action of many compounds .

生化分析

Biochemical Properties

1-Ethylazetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their catalytic functions. Additionally, 1-Ethylazetidine-3-carboxylic acid can form complexes with metal ions, which may further influence its biochemical properties and interactions .

Cellular Effects

The effects of 1-Ethylazetidine-3-carboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Ethylazetidine-3-carboxylic acid can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of various genes. Furthermore, 1-Ethylazetidine-3-carboxylic acid can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 1-Ethylazetidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-Ethylazetidine-3-carboxylic acid can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethylazetidine-3-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to 1-Ethylazetidine-3-carboxylic acid in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Ethylazetidine-3-carboxylic acid in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

1-Ethylazetidine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism .

Transport and Distribution

The transport and distribution of 1-Ethylazetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving amino acid transporters. Once inside the cell, 1-Ethylazetidine-3-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 1-Ethylazetidine-3-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of 1-Ethylazetidine-3-carboxylic acid within these compartments can influence its interactions with other biomolecules and its overall biological activity .

生物活性

1-Ethylazetidine-3-carboxylic acid is a derivative of azetidine, a five-membered heterocyclic compound. Azetidine derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 1-ethylazetidine-3-carboxylic acid, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.

Antimicrobial Activity

Azetidine derivatives, including 1-ethylazetidine-3-carboxylic acid, have been studied for their antimicrobial properties. Research indicates that modifications in the azetidine structure can significantly influence their efficacy against various pathogens. For instance, studies have shown that certain azetidine derivatives exhibit potent antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Activity Type | Organism Tested | Efficacy Level |

|---|---|---|---|

| 1-Ethylazetidine-3-carboxylic acid | Antibacterial | Staphylococcus aureus | Moderate |

| 1-Ethylazetidine-3-carboxylic acid | Antifungal | Candida albicans | Moderate |

| Other azetidine derivatives | Antitubercular | Mycobacterium tuberculosis | High |

Anti-inflammatory Effects

Studies have also reported the anti-inflammatory potential of azetidine derivatives. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases . The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance anti-inflammatory activity.

Synthesis of 1-Ethylazetidine-3-Carboxylic Acid

The synthesis of 1-ethylazetidine-3-carboxylic acid typically involves the reaction of ethylamine with appropriate carbonyl compounds followed by cyclization. Various synthetic routes have been explored to improve yield and purity. For example, one method involves using palladium-catalyzed hydrogenation under controlled conditions to achieve high yields .

Table 2: Synthesis Conditions for Azetidine Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Hydrogenation | Pd/C in methanol | 94% |

| Cyclization | Ethylamine with carbonyls | Varied |

Case Studies

Several case studies have highlighted the effectiveness of azetidine derivatives in clinical settings. For instance, a study evaluated the anticancer properties of azetidine compounds, revealing that some derivatives showed significant cytotoxicity against cancer cell lines while exhibiting low toxicity to normal cells . This selectivity is crucial for developing safer therapeutic agents.

属性

IUPAC Name |

1-ethylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-7-3-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSLFTXFNOGVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。